2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
“2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a heterocyclic compound. Heterocyclic compounds like this offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is part of a larger group of compounds known as pyrimidines, which are integral parts of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed in various studies . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Structural Analysis and Synthesis
Research on substituted [1,2,4]triazole derivatives, including 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, has provided insight into their molecular structures, demonstrating that these molecules are nearly planar. The chlorophenyl rings in these compounds lie almost in the same plane as the rest of the structure, and their crystalline forms are stabilized by N-H...N hydrogen bonds, highlighting the importance of these interactions in their molecular assembly (Velavan et al., 1997).
Biological Activity and Applications
The study of various thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has revealed their potential as biologically active compounds. For instance, derivatives with specific substituents have shown potent and selective antagonist activity towards the serotonin 5-HT6 receptor, highlighting their therapeutic potential in neurological disorders (Ivachtchenko et al., 2010). The antimicrobial activity of certain [1,2,4]triazolo[1,5-c]pyrimidine derivatives has also been evaluated, with some compounds demonstrating significant efficacy (El-Agrody et al., 2001).
Chemical Reactions and Mechanisms
The Dimroth rearrangement, a reaction that allows the interconversion of isomeric triazolothienopyrimidines, showcases the synthetic flexibility of these compounds. This rearrangement enables the transformation of triazolo[4,3-c] isomers to [1,5-c] isomers under specific conditions, expanding the repertoire of available thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives for further study and application (Hamed et al., 2008).
Anticancer Activity
An unexpected Dimroth rearrangement led to the discovery of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity. These novel compounds have been shown to exhibit strong antiproliferative activity against a panel of 60 human tumor cell lines, highlighting their potential as leads for the development of new anticancer agents. The most active compounds demonstrated low toxicity and high potency in vivo, underscoring the therapeutic potential of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives in cancer treatment (Lauria et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle regulatory pathway . This results in the arrest of cell growth at the G0-G1 stage, preventing the transition to the S phase . The downstream effect of this is a reduction in cell proliferation, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This includes the induction of apoptosis within HCT cells . The compound has shown potent dual activity against examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine are largely related to its role as a CDK2 inhibitor . CDK2, or Cyclin-Dependent Kinase 2, is an enzyme that plays a crucial role in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the cell cycle .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values of 45 and 6 nM respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity . This inhibition results in alterations in cell cycle progression and can induce apoptosis within certain cell types .
Properties
IUPAC Name |
4-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4S/c14-9-3-1-8(2-4-9)11-16-12-10-5-6-19-13(10)15-7-18(12)17-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXFHJWUXNTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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